molecular formula C12H9ClF3NO B173356 2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole CAS No. 174258-39-0

2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole

Cat. No. B173356
M. Wt: 275.65 g/mol
InChI Key: UWKSFZMISAANMN-UHFFFAOYSA-N
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Description

The compound “2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole” appears to contain a trifluoromethyl group (-CF3), a chloromethyl group (-CH2Cl), and an oxazole ring. The trifluoromethyl group is a common functional group in organic chemistry, known for its high electronegativity and the stability it can confer to certain compounds . The chloromethyl group is a reactive functional group that can participate in various chemical reactions. Oxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is known to be electron-withdrawing, which could influence the compound’s reactivity . The oxazole ring is aromatic, which contributes to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is generally quite stable but can participate in certain reactions under the right conditions . The chloromethyl group is more reactive and could be involved in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Synthesis and Reactivity

2-(Halomethyl)-4,5-diphenyloxazoles, including compounds similar to 2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole, are used as reactive scaffolds in synthetic chemistry. These compounds are particularly effective for substitution reactions, allowing the synthesis of various oxazole derivatives with diverse functional groups (Patil & Luzzio, 2016).

Antimicrobial Applications

Certain oxazole derivatives have demonstrated antimicrobial properties. For instance, research on 1,2,4-triazole derivatives, which are structurally related to oxazoles, has shown these compounds to possess antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Corrosion Inhibition

Oxazole compounds have been studied for their potential in corrosion inhibition. The efficiency of triazole derivatives, closely related to oxazoles, as corrosion inhibitors for mild steel in acidic media has been demonstrated. Such compounds can provide inhibition efficiencies of up to 99% in certain acidic environments (Lagrenée et al., 2002).

Natural Product Synthesis

Oxazoles are key building blocks in the total synthesis of natural products. For example, they have been used in the synthesis of siphonazoles, a class of unique natural products (Zhang et al., 2009).

Coordination Chemistry

Oxazole compounds can play a significant role in coordination chemistry. Research involving 2-[(phosphinoyl)methyl]-4,5-dihydrooxazole and related compounds has explored their coordination with various metal ions, demonstrating their versatility in creating complex molecular structures (Pailloux et al., 2011).

Quantum Mechanical Studies

Oxazoles and related compounds have been the subject of quantum mechanical studies to explore their electronic properties and potential applications in light harvesting and other areas (Mary et al., 2019).

Fluorescent Probes

Certain benzoxazole derivatives have been utilized in the development of fluorescent probes for sensing various ions and pH changes, showcasing the potential of oxazole derivatives in analytical chemistry and bio-imaging applications (Tanaka et al., 2001).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized, potentially leading to new pharmaceuticals or agrochemicals .

properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3NO/c1-7-10(6-13)17-11(18-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKSFZMISAANMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437052
Record name 2-(4-TRIFLUOROMETHYLPHENYL)-4-CHLOROMETHYL-5-METHYLOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole

CAS RN

174258-39-0
Record name 2-(4-TRIFLUOROMETHYLPHENYL)-4-CHLOROMETHYL-5-METHYLOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The suspension of the title A compound, 4,5-dimethyl-2-(4-trifluoromethylphenyl)-oxazole 3-oxide hydrochloride (500 g, 1.70 mol) in 4.06 L of acetonitrile is stirred for 15 minutes at room temperature, then cooled to 10° C. 491 g (3.17 mol) of POCl3 are added at 15° C. over a period of 30 minutes. The suspension is stirred at room temperature for 16 hours, and the mixture is cooled to 10° C., and 6 L of water are added into the reaction mixture slowly (first 400 mL of water addition is very exothermic). The suspension is then stirred at room temperature for 6 hours further, and the solids are collected by filtration, washed with 2 L of water and dried to a constant weight at 50° C. (20 mbar) to afford 4-chloromethyl-5-methyl-2-[4-(trifluoromethyl)phenyl]-oxazole as a white solid (400 g, 85% yield): m.p. 97–98° C.
Name
4,5-dimethyl-2-(4-trifluoromethylphenyl)-oxazole 3-oxide hydrochloride
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
4.06 L
Type
solvent
Reaction Step One
Name
Quantity
491 g
Type
reactant
Reaction Step Two
Name
Quantity
6 L
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

18.5 g of the above prepared 4,5-dimethyl-2-(4-trifluoromethyl-phenyl)-oxazole 3-oxide (72 mmol) was dissolved in 250 ml of CH2Cl2 and treated with 7.909 ml of POCl3 (86.4 mmol). The reaction mixture was refluxed over night and then quenched by carefully pouring onto crashed ice/3N NaOH. Separation of the layers, additional extraction of the aqueous phase with CH2Cl2 and drying of the combined organic layers over magnesium sulfate left, after evaporation of the solvents, 19.78 g of crude product as light brown crystals, which was used as such for the next step.
Quantity
72 mmol
Type
reactant
Reaction Step One
Name
Quantity
7.909 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Phosphorous oxychloride (0.72 mL, 7.8 mmol) was added dropwise to an oven-dried 100 mL pear-shaped flask charged with 18.1 (1.8 g, 7.00 mmol) and dichloromethane (20 mL). The reaction was refluxed under nitrogen atmosphere for 30 minutes and then cooled to room temperature. The reaction was washed with water (2×250 mL) and the combined aqueous layers were back extracted with DCM (2×25 mL). The combined organic layers were washed with brine and dried (Na2SO4). The solvent was removed under reduced pressure and the resulting residue was purified via radial chromatography (15% diethyl ether in hexanes) to yield 216 mg (15%) of 4-chloromethyl-5-methyl-2-(4-trifluoromethyl-phenyl)-oxazole as a white solid. LC/MSD m/e: 276.0 (M+H); 1H NMR (400 MHz) (CDCl3) δ 8.15 (2H, d, J=8.0 Hz), 7.73 (2H, d, J=8.0 Hz), 4.59 (2H, s), 2.48 (2H, s).
Quantity
0.72 mL
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In to a 5° C. solution of 4,5-dimethyl-2-(4-trifluoromethyl-phenyl)-oxazole N-oxide hydrochloride (113.71 g, 387.5 mmol) in CHCl3 (560 ml), was added phosphorus oxychloride (39.4 ml, 422.4 mmol) in CHCl3, dropwise over 15 min. The reaction was refluxed for 2.5 h, then cooled to 5° C., poured into ice water, and basified with NaOH (1N). The organic layer was dried over MgSO4. Evaporation and recrystallization from ether/hexane, gave a yellow solid (30.0 g, 28% yield, mp 84°-85° C.).
Name
4,5-dimethyl-2-(4-trifluoromethyl-phenyl)-oxazole N-oxide hydrochloride
Quantity
113.71 g
Type
reactant
Reaction Step One
Quantity
39.4 mL
Type
reactant
Reaction Step One
Name
Quantity
560 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
28%

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